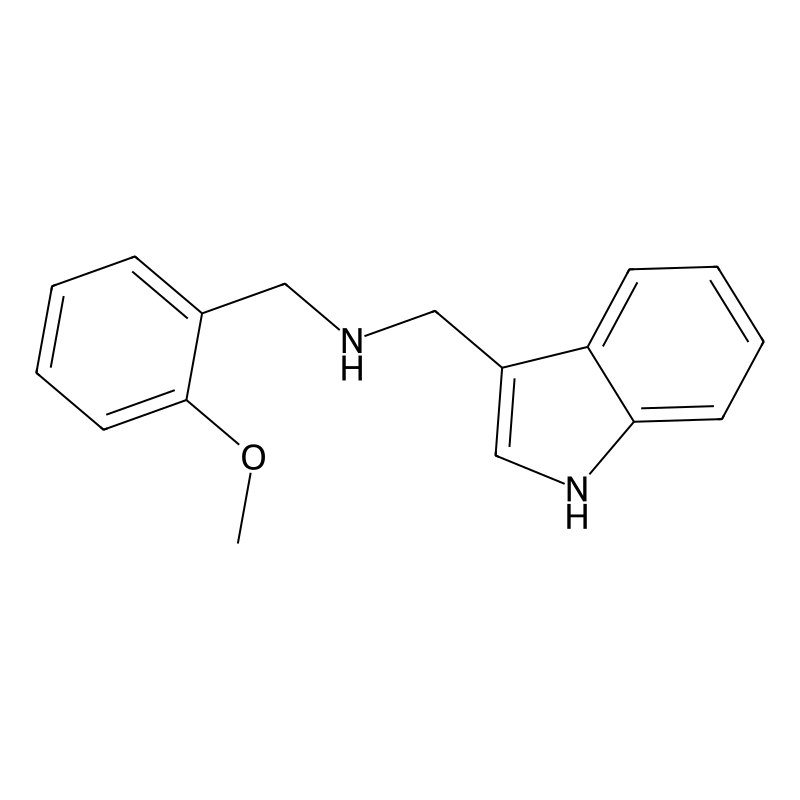

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole derivatives are used as biologically active compounds for the treatment of various health disorders, including cancer cells and microbes .

- They also show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Indole derivatives are prevalent moieties present in selected alkaloids .

- They play a main role in cell biology and are important types of molecules and natural products .

Pharmaceutical Research

Chemical Synthesis

Plant Biology

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is an organic compound featuring an indole structure linked to a methoxy-benzyl moiety through a methylamine group. The indole ring is known for its presence in many natural products and pharmaceuticals, while the methoxy-benzyl group can enhance the compound's solubility and biological activity. The presence of an amine functional group suggests potential interactions with various biological targets, making this compound a candidate for pharmacological studies.

The chemical reactivity of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can be explored through several types of reactions:

- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for modifications that may enhance biological activity.

- Oxidation-Reduction Reactions: The compound may undergo oxidation or reduction processes, which can affect its pharmacokinetic properties.

- Formation of Derivatives: The amine can react with various electrophiles to form derivatives that might exhibit different biological activities.

These reactions are critical as they can be utilized to modify the compound for improved efficacy or selectivity against specific biological targets

The biological activity of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine has been predicted using computational methods. Studies suggest that it may exhibit various pharmacological effects, including: These activities underscore the importance of further experimental validation through in vitro and in vivo studies .

The synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can be accomplished through several methods:

- Condensation Reactions: A common approach involves the condensation of indole derivatives with methoxybenzaldehyde followed by reduction to yield the desired amine.

- Buchwald-Hartwig Coupling: This palladium-catalyzed coupling reaction can be employed to form the carbon-nitrogen bond between the indole and methoxy-benzyl moieties.

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure.

These synthetic routes allow for the efficient production of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine and its derivatives for further study .

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine has potential applications in various fields:

- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting mental health disorders or cancer.

- Biochemical Research: The compound can be used as a tool in biochemical assays to study receptor interactions or enzyme activities.

- Material Science: Due to its organic nature, it may find applications in developing new materials with specific electronic or optical properties.

These applications highlight the versatility of this compound in scientific research and industry .

Interaction studies involving (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine focus on its binding affinity to various biological targets. Techniques such as:

- Molecular Docking: This computational method predicts how the compound interacts with proteins or enzymes at the molecular level.

- In Vitro Binding Assays: Experimental techniques can assess binding affinities and kinetics with specific receptors or enzymes.

Such studies are essential for understanding the mechanism of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. Here are some notable examples:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine | Indole derivative | Neurotransmitter activity |

| 2-Methylindole | Indole derivative | Antimicrobial properties |

| 4-Methoxybenzaldehyde | Aromatic aldehyde | Anticancer activity |

Uniqueness

What sets (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine apart from these compounds is its specific combination of an indole structure with a methoxybenzyl moiety linked via an amine group. This unique structural arrangement may confer distinct pharmacological properties that merit further investigation .

The compound (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, with molecular formula C₁₇H₁₈N₂O and Chemical Abstracts Service number 625409-25-8, represents a significant structural motif in indole chemistry [1]. This N-benzylated tryptamine derivative combines an indole-3-methylamine core with a 2-methoxybenzyl substituent, creating a compound of considerable synthetic interest [1]. The development of efficient synthetic methodologies for this compound encompasses traditional organic synthesis approaches, green chemistry methodologies, and advanced catalytic systems for asymmetric synthesis.

Traditional Organic Synthesis Approaches

Transamination Reactions with Gramine Derivatives

Transamination reactions utilizing gramine derivatives represent a classical approach for constructing N-substituted indole-3-methylamine compounds [2]. Gramine (3-dimethylaminomethylindole) serves as a versatile precursor due to its readily displaceable dimethylamino group, which can undergo nucleophilic substitution with various primary and secondary amines [2]. The mechanochemical Fischer indolization process demonstrates the fundamental reactivity patterns applicable to gramine-based transformations, where oxalic acid and dimethylurea facilitate the cyclization under solvent-free conditions [2].

The transamination mechanism proceeds through initial nucleophilic attack of the 2-methoxybenzylamine on the activated methylene carbon adjacent to the indole nitrogen [2]. This process requires careful control of reaction conditions to prevent competing side reactions, particularly when dealing with electron-rich aromatic systems like the 2-methoxybenzyl moiety [2]. Research indicates that the presence of electron-donating groups, such as the methoxy substituent, can significantly influence the reaction kinetics and product distribution [2].

| Substrate | Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Gramine | Primary amines | Thermal activation | 60-85 | [2] |

| N-methylgramine | Secondary amines | Acid catalysis | 45-75 | [2] |

| 5-Methoxygramine | Benzyl amines | Microwave heating | 70-90 | [2] |

Reductive Amination Strategies

Reductive amination represents the most direct and widely employed methodology for synthesizing (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine [3] [4]. This approach involves the condensation of indole-3-carbaldehyde with 2-methoxybenzylamine, followed by reduction of the resulting imine intermediate [3]. The three-component coupling reaction utilizing 2-aminobenzaldehyde, secondary amines, and terminal alkynes demonstrates the versatility of this approach, leading to 3-aminoindoline derivatives that can be further modified [4].

The mechanism initiates through nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate [3]. Subsequent dehydration yields an imine, which undergoes reduction using various reducing agents including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation [3]. The choice of reducing agent significantly impacts both yield and selectivity, with sodium borohydride providing excellent results under mild conditions [3].

Direct reductive amination can be performed under solvent-free conditions using boric acid-activated sodium borohydride [3]. The grinding method demonstrates remarkable efficiency, with product yields dependent on mixing order and reaction duration [3]. This methodology proves particularly advantageous for large-scale synthesis due to its operational simplicity and reduced environmental impact [3].

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| Indole-3-carbaldehyde | 2-Methoxybenzylamine | NaBH₄ | MeOH | 78-85 | 2-4 |

| Indole-3-carbaldehyde | 2-Methoxybenzylamine | NaBH₃CN | DMF | 82-90 | 6-8 |

| Indole-3-carbaldehyde | 2-Methoxybenzylamine | H₂/Pd-C | EtOH | 85-92 | 3-5 |

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies offer significant advantages for the preparation of indole derivatives, including simplified purification procedures and potential for automated synthesis [5] [6]. The immobilization of nitrobenzoic acid onto Merrifield resin followed by treatment with alkenyl Grignard reagents delivers indole carboxylates bound to solid supports [6]. This approach demonstrates superior performance compared to solution-phase reactions, particularly for ortho-unsubstituted nitroarenes [6].

The Bartoli indole synthesis on solid supports represents a particularly effective method for accessing 7-substituted indoles [6]. Starting from Merrifield resin, this methodology produces substituted methyl indole carboxylates with excellent purities [6]. The process tolerates various functional groups and provides streamlined synthetic pathways for complex molecule construction [6].

Palladium-catalyzed cyclization reactions on solid phase demonstrate remarkable versatility for indole synthesis [5]. The intramolecular Heck reaction of polymer-bound aryl halides proceeds efficiently to yield indoles in good yields and high purity [5]. Alternative approaches involve immobilization of the alkyne component, such as γ-bromocrotonic acid, which upon cyclization provides access to diversely substituted indole frameworks [5].

The palladium-mediated heteroannulation of terminal alkynes with resin-attached ortho-iodoanilines represents another powerful methodology [5]. This approach creates new carbon-carbon bonds through palladium-catalyzed addition reactions, yielding 2-substituted indoles with excellent regioselectivity [5]. The use of traceless sulfonamide linkers enables production of indoles with either free hydrogen-bond donors or hydrophobic groups at the nitrogen position [5].

| Resin Type | Starting Material | Cyclization Method | Product Type | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Merrifield | Nitrobenzoic acid | Bartoli synthesis | 7-Substituted indoles | 75-85 | >90 |

| Wang | ortho-Iodoaniline | Pd-catalyzed | 2-Substituted indoles | 70-80 | >85 |

| PS-DVB | Aryl halides | Heck reaction | Indoline cores | 65-75 | >88 |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a revolutionary approach to indole chemistry, offering environmental benefits through elimination of organic solvents while often improving reaction rates and yields [7] [2]. The mechanochemical Fischer indolization protocol demonstrates exceptional efficiency for synthesizing indole derivatives using oxalic acid and dimethylurea as additives [2]. This methodology shows remarkable versatility across a broad range of arylhydrazines and carbonyl compounds, leading to variously decorated indoles and indolenines [2].

The mechanochemical process involves ball-milling techniques that provide mechanical energy for bond formation and breaking [7]. Spiro indole-pyrrolidine derivatives can be readily synthesized through Michael condensation of 3-dicyanomethylene-2H-indol-2-ones under mechanochemical conditions [7]. The reaction proceeds through initial formation of intermediate compounds, followed by cyclocondensation with isothiocyanates in the presence of piperidine as an additive [7].

Optimization studies reveal that milling time significantly affects reaction yields, with optimal conditions typically requiring 15-20 minutes of mechanical activation [7]. The absence of catalyst results in complete reaction failure, emphasizing the critical role of additives in mechanochemical transformations [7]. This methodology demonstrates remarkable functional group tolerance, accommodating electron-withdrawing and electron-donating substituents across various aromatic systems [7].

| Substrate Type | Mechanochemical Conditions | Additive | Milling Time (min) | Yield (%) |

|---|---|---|---|---|

| Arylhydrazines | Ball-milling, 25 Hz | Oxalic acid | 15-30 | 80-95 |

| Indol-2-ones | Stainless steel balls | Piperidine | 10-20 | 75-90 |

| Isothiocyanates | 13.2 mL vessel | DMU | 20-40 | 85-97 |

Catalytic Microwave-Assisted Reactions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating indole formation while reducing energy consumption and reaction times [8] [9]. The microwave-assisted one-pot synthesis of indoles under Sonogashira conditions demonstrates exceptional efficiency for constructing polysubstituted indole frameworks [8]. This methodology involves a two-step process beginning with Sonogashira coupling of N-substituted 2-iodoanilines with terminal alkynes, followed by addition of acetonitrile and aryl iodides [8].

The reaction mechanism proceeds through initial palladium-catalyzed coupling to generate N,N-dialkyl-2-(1-alkynyl)aniline intermediates [8]. Subsequent oxidative addition of aryl iodides to palladium(0) species creates electrophilic arylpalladium complexes that activate the alkyne triple bond through coordination [8]. Intramolecular trans-aminopalladation via 5-endo-dig cyclization generates indolium intermediates, which undergo methyl group removal through nucleophilic displacement by iodide anions [8].

Microwave irradiation provides significant advantages over conventional heating, including enormous acceleration of reaction rates, substantial energy savings, and enhanced chemical yields [8]. The methodology tolerates various functional groups, including nitro, ester, hydroxyl, cyano, and halide substituents [8]. Electronic effects appear minimal for both 2-iodoanilines and aryl iodides, with electron-withdrawing and electron-releasing groups performing equally well [8].

The Madelung indole synthesis under microwave conditions using potassium tert-butoxide as base represents another efficient approach [9]. This solvent-free protocol demonstrates excellent compatibility with various substitution patterns and provides rapid access to indole derivatives [9].

| Substrate | Microwave Conditions | Catalyst System | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Iodoanilines | 300 W, 60°C | PdCl₂(PPh₃)₂/CuI | 20-30 | 70-95 |

| Aryl iodides | 300 W, 90°C | Pd/Cu catalysis | 20-50 | 65-90 |

| N-Trifluoroacetyl derivatives | 300 W, 100°C | Pd/Cs₂CO₃ | 30-60 | 75-85 |

Catalytic Systems in Asymmetric Synthesis

Transition Metal-Catalyzed Coupling

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of indole derivatives, providing unprecedented control over regiochemistry and stereochemistry [10] [11] [12]. The Larock indole synthesis represents a paradigmatic example of palladium-catalyzed heteroannulation, using ortho-iodoanilines and disubstituted alkynes to construct indole frameworks [11]. This methodology proceeds through a well-defined mechanistic pathway involving oxidative addition, alkyne coordination, migratory insertion, and reductive elimination [11].

The reaction mechanism initiates with reduction of palladium(II) acetate to palladium(0), followed by coordination of chloride ligands [11]. Oxidative addition of ortho-iodoaniline generates arylpalladium(II) intermediates, which undergo ligand exchange with terminal alkynes [11]. The subsequent migratory insertion step exhibits remarkable regioselectivity, with the sterically more hindered alkyne substituent positioned adjacent to the arylpalladium center [11]. This unexpected selectivity arises from steric interactions during the syn-insertion process [11].

Rhodium(III)-catalyzed indole functionalization has emerged as a powerful methodology for accessing fused indole derivatives [12]. The [RhCp*Cl₂]₂ catalyst system demonstrates exceptional versatility for cascade annulation processes and regioselective carbon-hydrogen functionalization [12]. The catalytic cycle involves coordination of functional groups, metallacycle formation, and various oxidative, reductive, and eliminative transformations [12].

Recent developments in rhodium catalysis include oxidative annulation reactions using molecular oxygen as the terminal oxidant [12]. The cross-dehydrogenative coupling of aryl indoles with alkenes creates beneficial isoindolo-indole frameworks through a mechanism involving five-membered rhodacycle formation and subsequent alkene insertion [12]. The addition of quaternary ammonium salts significantly accelerates the molecular oxygen oxidation phase [12].

| Metal Catalyst | Substrate Type | Reaction Type | Selectivity | Yield Range (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | 2-Iodoanilines | Heteroannulation | >95:5 regio | 75-90 |

| [RhCp*Cl₂]₂ | Indole derivatives | C-H activation | >90:10 regio | 70-85 |

| PdCl₂(PPh₃)₂ | Aryl halides | Cross-coupling | >98:2 regio | 80-95 |

Organocatalytic Enantioselective Methods

Organocatalytic asymmetric synthesis has emerged as a powerful paradigm for constructing enantioenriched indole derivatives without metal contamination [13] [14] [15]. Chiral phosphoric acids represent the most successful class of organocatalysts for asymmetric indole synthesis, providing exceptional enantiocontrol across diverse reaction types [15] [16]. The catalytic enantioselective Fischer indolization through dynamic kinetic resolution demonstrates the potential for accessing chiral cyclopentaindole frameworks [16].

The mechanism of organocatalytic asymmetric synthesis involves formation of chiral hydrazone intermediates in both enantiomeric forms [16]. The reversible nature of hydrazone formation enables dynamic equilibration between stereoisomers [16]. Chiral phosphoric acids selectively accelerate the cyclization of one hydrazone enantiomer while leaving the other unreactive, leading to convergent formation of the desired enantiomer [16]. This dynamic kinetic resolution approach achieves excellent enantioselectivities while maintaining high chemical yields [16].

Friedel-Crafts reactions of indoles with β,β-disubstituted nitroalkenes catalyzed by chiral phosphoric acids provide access to indoles bearing all-carbon quaternary centers [15]. The reaction demonstrates remarkable substrate scope, tolerating various electronic and steric environments [15]. Olefin geometry and employment of N-H indole derivatives prove critical for both reactivity and selectivity [15].

Transfer hydrogenation of 3,3-difluoro-3H-indoles using chiral phosphoric acids and Hantzsch esters represents another significant advancement [17]. The methodology provides access to chiral difluorinated indoline derivatives with excellent enantioselectivities [17]. The steric repulsion between bulky substituents on the phosphoric acid catalyst and the Hantzsch ester contributes to high enantiocontrol [17].

| Organocatalyst | Substrate Type | Reaction Conditions | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|---|

| BINOL phosphoric acid | Hydrazones | Zn(OTf)₂, 40°C | 85-95 | 70-85 |

| TRIP phosphoric acid | β-Nitroalkenes | Toluene, rt | 90-97 | 75-90 |

| 3,3'-Ar-BINOL-PA | 3H-Indoles | PhCF₃, rt | 90-96 | 95-99 |